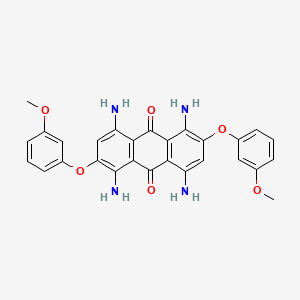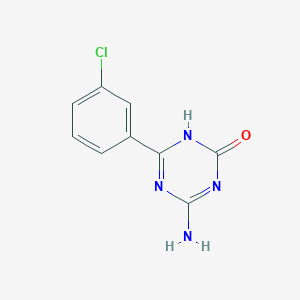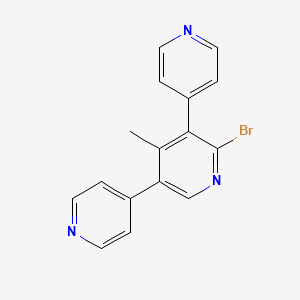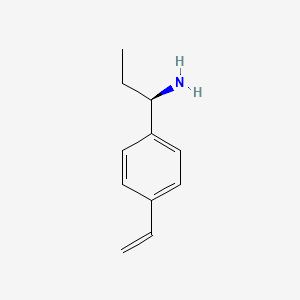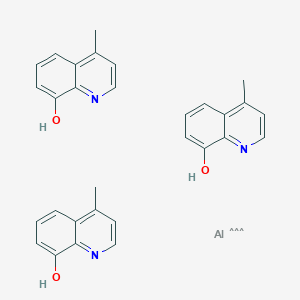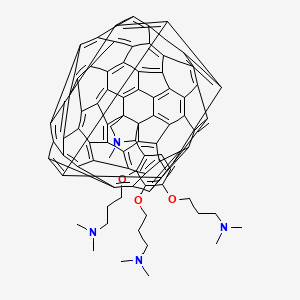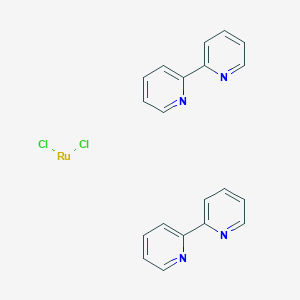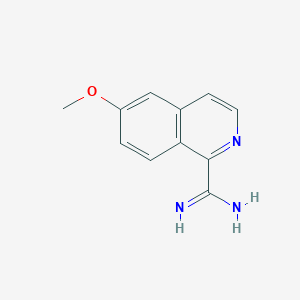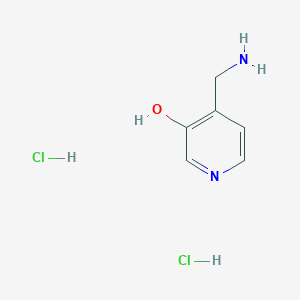
4-(Aminomethyl)pyridin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O. It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-3-ol dihydrochloride typically involves the reaction of 4-(Aminomethyl)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Material: 4-(Aminomethyl)pyridine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is conducted at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (amines), and various substituted pyridine compounds.
Scientific Research Applications
4-(Aminomethyl)pyridin-3-ol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The aminomethyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): A hydroxymethylpyridine with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and a methyl group at position 2.
4-(Aminomethyl)pyridine: A compound with an aminomethyl group at the 4-position of the pyridine ring.
Uniqueness
4-(Aminomethyl)pyridin-3-ol dihydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H10Cl2N2O |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
4-(aminomethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h1-2,4,9H,3,7H2;2*1H |
InChI Key |
FHLVPFMHKRNSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


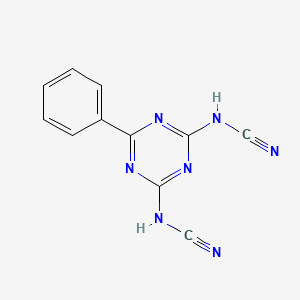
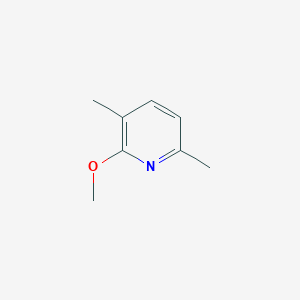
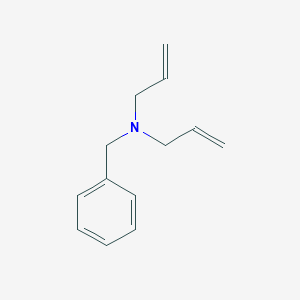
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
